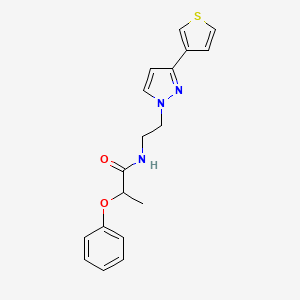![molecular formula C11H10BrF3O2 B2965581 Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate CAS No. 1260761-44-1](/img/structure/B2965581.png)
Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate: is an organic compound with the molecular formula C11H10BrF3O2 It is a derivative of propanoic acid, featuring a bromine atom and a trifluoromethyl group attached to a phenyl ring
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate is used as an intermediate in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.
Biology and Medicine:
Pharmaceuticals: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with the compound are H302, H315, H319, and H335, indicating that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using protective gloves/protective clothing/eye protection/face protection (P280), and others .
Mecanismo De Acción
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes, influencing their function .
Mode of Action
Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate is likely to interact with its targets through a process known as Suzuki–Miyaura cross-coupling . This reaction involves the formation of carbon-carbon bonds under mild and functional group tolerant conditions . The compound may undergo oxidative addition, where palladium becomes oxidized through its donation of electrons to form a new bond .
Biochemical Pathways
It’s worth noting that similar compounds have been involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Similar compounds have shown diverse biological activities, suggesting a wide range of potential effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Bromination: The synthesis of methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate typically begins with the bromination of a suitable precursor. For instance, 4-(trifluoromethyl)phenylacetic acid can be brominated using bromine in the presence of a catalyst such as iron(III) bromide.
Esterification: The brominated intermediate is then esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to yield the final product.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions to replace the bromine atom.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the compound, although this may lead to complex mixtures of products.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include azides, thiols, or amines.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Comparación Con Compuestos Similares
- Methyl 2-bromo-4-(trifluoromethyl)benzoate
- Methyl 2-bromo-3-formylbenzoate
- Methyl 2-bromo-5-methylbenzoate
Comparison:
- Structural Differences: While these compounds share the bromine and trifluoromethyl groups, their positions on the aromatic ring and the presence of additional functional groups (e.g., formyl or methyl) can significantly influence their chemical properties and reactivity.
- Uniqueness: Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate is unique due to its specific substitution pattern, which can lead to distinct reactivity and potential applications compared to its analogs.
Propiedades
IUPAC Name |
methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrF3O2/c1-17-10(16)9(12)6-7-2-4-8(5-3-7)11(13,14)15/h2-5,9H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMQOEJHOIFBEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
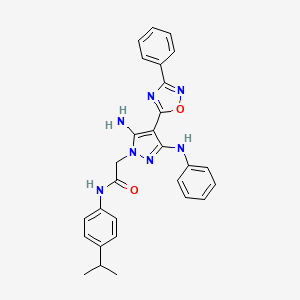
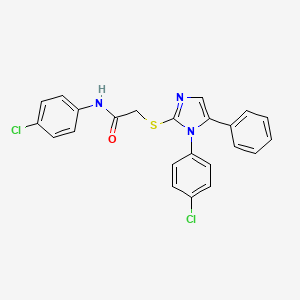
![(Z)-methyl 2-(6-fluoro-2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2965507.png)
![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one](/img/structure/B2965508.png)
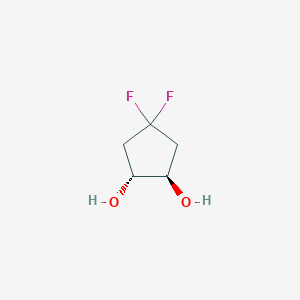
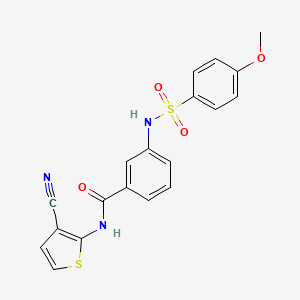
![Methyl 2-[1-(5,6-dichloropyridine-3-carbonyl)piperidin-4-yl]acetate](/img/structure/B2965512.png)
![4-bromo-1-{[1-(3-bromobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B2965513.png)
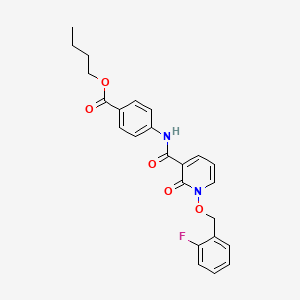
![2-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B2965515.png)

![N-(3,4-DIFLUOROPHENYL)-2-{[8-METHYL-3-(4-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE](/img/structure/B2965519.png)

